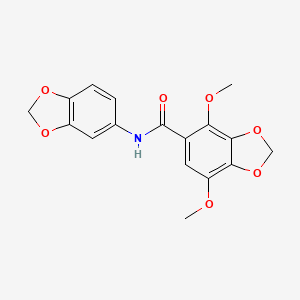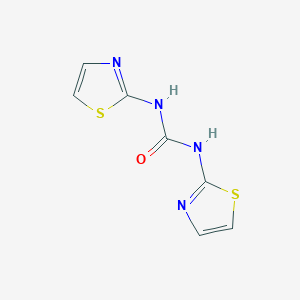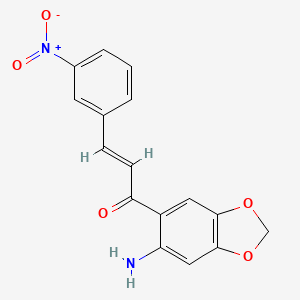![molecular formula C21H21BrN2O5S B11473011 4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B11473011.png)
4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that features a morpholine ring, an oxazole ring, and various substituents including bromophenyl and ethoxybenzenesulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the bromophenyl and ethoxybenzenesulfonyl groups. The final step involves the formation of the morpholine ring.
Oxazole Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Ethoxybenzenesulfonyl Group Addition: This can be introduced via sulfonylation reactions using ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Morpholine Ring Formation: The final step involves the cyclization of the intermediate compound to form the morpholine ring, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
酸化: この化合物は、特にエトキシフェニルスルホニル基で酸化反応を起こす可能性があります。
還元: 還元反応は、ブロモフェニル基またはオキサゾール環を標的とする可能性があります。
置換: ブロモフェニル基の臭素原子は、求核置換反応の部位となる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元により脱ハロゲン化生成物が生成される可能性があります。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成ブロックとして、または配位化学におけるリガンドとして使用できます。
生物学
生物学的研究では、抗菌性や抗癌性などの興味深い生物活性を示す場合、医薬品候補としての可能性を調査することができます。
医学
化合物が有望な生物活性を見せた場合、さまざまな疾患の治療のための薬剤候補として開発することができます。
産業
産業では、このような化合物は、ポリマーや触媒などの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe or marker in biological assays to study various biochemical pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
「4-{2-(2-ブロモフェニル)-4-[(4-エトキシフェニル)スルホニル]-1,3-オキサゾール-5-イル}モルホリン」の作用機序は、その特定の生物学的標的によって異なります。例えば、酵素阻害剤として作用する場合、酵素の活性部位に結合し、基質の結合を阻害する可能性があります。関与する分子標的と経路は、実験的研究によって解明する必要があります。
6. 類似の化合物との比較
類似の化合物
- 4-{2-(2-クロロフェニル)-4-[(4-エトキシフェニル)スルホニル]-1,3-オキサゾール-5-イル}モルホリン
- 4-{2-(2-フルオロフェニル)-4-[(4-エトキシフェニル)スルホニル]-1,3-オキサゾール-5-イル}モルホリン
独自性
「4-{2-(2-ブロモフェニル)-4-[(4-エトキシフェニル)スルホニル]-1,3-オキサゾール-5-イル}モルホリン」の独自性は、その特定の置換基にあります。これにより、異なるハロゲン原子を持つ類似の化合物と比較して、化学反応性と生物活性に大きな影響を与える可能性があります。
類似化合物との比較
Similar Compounds
4,4’-Dibromobenzophenone: A compound with similar bromophenyl groups but different core structure.
4,4’-Bis(4-bromophenyl)ethene-1,1-diyl: Another compound with bromophenyl groups but different substituents.
Uniqueness
4-[2-(2-BROMOPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C21H21BrN2O5S |
|---|---|
分子量 |
493.4 g/mol |
IUPAC名 |
4-[2-(2-bromophenyl)-4-(4-ethoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C21H21BrN2O5S/c1-2-28-15-7-9-16(10-8-15)30(25,26)20-21(24-11-13-27-14-12-24)29-19(23-20)17-5-3-4-6-18(17)22/h3-10H,2,11-14H2,1H3 |
InChIキー |
KOSHOSJHHLMQIT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Br)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472933.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11472936.png)

![N-(4-methylbenzyl)-2-({4-phenyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11472943.png)
![3-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11472946.png)
![5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11472959.png)
![2-({5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11472972.png)
![4-chloro-N-[1-(2-chlorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11472984.png)

![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11472988.png)
![Methyl {2-[4,5-dimethoxy-2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}carbamate](/img/structure/B11472994.png)
![1-[3-(3-chloro-4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11472995.png)

methanone](/img/structure/B11473006.png)
